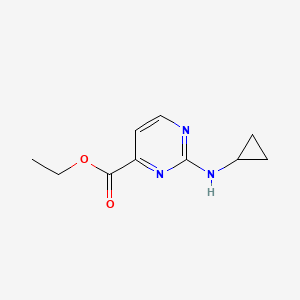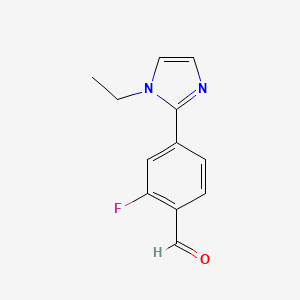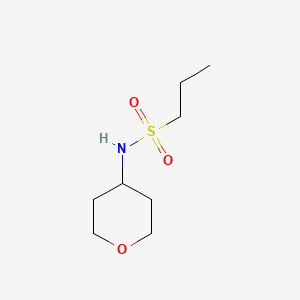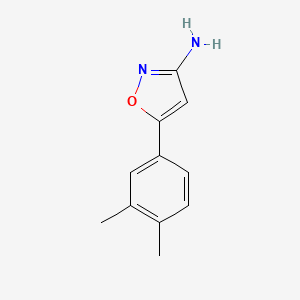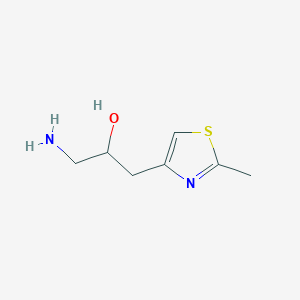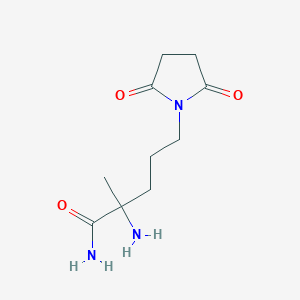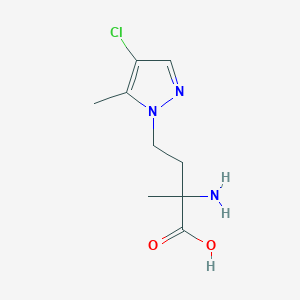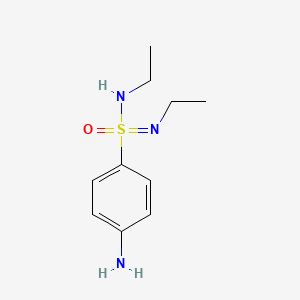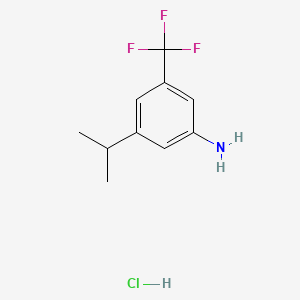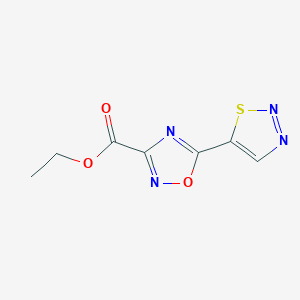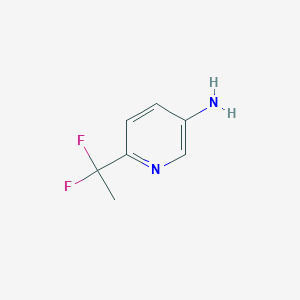![molecular formula C10H12O2 B13634137 3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)
3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid is a compound that features a bicyclic structure with a cyclopropane ring fused to a cyclohexane ring. This unique structure imparts interesting chemical properties and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This method allows for the efficient formation of the bicyclic structure. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds are often used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.
Bicyclo[3.1.0]hexanes: Possess a smaller bicyclic ring system and exhibit different chemical properties.
Norbornene derivatives: Feature a bicyclic structure with different ring sizes and substituents.
Uniqueness
3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid is unique due to its specific combination of a bicyclic structure with an alkyne functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3-(3-bicyclo[4.1.0]heptanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)4-2-7-1-3-8-6-9(8)5-7/h7-9H,1,3,5-6H2,(H,11,12) |
Clé InChI |
MRMAHKCSPKDIRV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC2CC1C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


